molecular formula C8H10N4O2 B1416469 N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide CAS No. 35418-23-6

N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide

Cat. No.: B1416469
CAS No.: 35418-23-6
M. Wt: 194.19 g/mol
InChI Key: XCPLBTYUTXYLDC-UHFFFAOYSA-N
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Description

N-[(Hydrazinecarbonyl)methyl]pyridine-3-carboxamide (C8H10N4O2) is a synthetic compound that incorporates two pharmacologically significant moieties: a hydrazinecarboxamide and a pyridine-3-carboxamide group. This combination makes it a versatile scaffold of high interest in medicinal chemistry and antimicrobial research. The hydrazinecarboxamide (semicarbazide) functional group is increasingly recognized as a privileged structure in developing new antimicrobial agents . Derivatives containing this group have demonstrated potent activity against a broad spectrum of bacterial, mycobacterial, and fungal pathogens . The presence of this moiety is key for interacting with biological targets and can be combined with other bioactive scaffolds to create promising drug candidates, including those active against resistant strains . Concurrently, the pyridine-3-carboxamide unit is a well-established structure in drug design. Research has shown that this motif is effective in creating inhibitors for bacterial enzymes, such as E. coli DNA gyrase, a critical target for antibacterial development . This compound is intended for research applications only, specifically for use in: - Investigating new antimicrobial agents to combat rising drug resistance . - Exploring structure-activity relationships (SAR) of hybrid molecules containing both hydrazinecarboxamide and pyridine-carboxamide groups. - Serving as a building block or intermediate in the synthesis of more complex heterocyclic compounds for pharmaceutical testing. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-12-7(13)5-11-8(14)6-2-1-3-10-4-6/h1-4H,5,9H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPLBTYUTXYLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound is being investigated as a potential pharmacophore in drug design. Its ability to interact with different biological targets is crucial for developing new therapeutic agents .
  • Anticancer Activity : Research has shown that derivatives of pyridine compounds, including this one, exhibit promising anticancer properties. For instance, modifications to the pyridine structure have led to compounds with effective cytotoxicity against glioblastoma cells, indicating potential for brain tumor therapies.

2. Enzyme Inhibition Studies

  • This compound may inhibit specific enzymes involved in metabolic pathways. Studies on structurally similar compounds have demonstrated their ability to inhibit key metabolic enzymes, suggesting that this compound might exhibit similar effects .

3. Biological Studies

  • The compound is used in studies to understand its interactions with enzymes and proteins, which can elucidate its biological activity and therapeutic potential. The presence of functional groups facilitates hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins .

Case Studies

Study Focus Findings
Case Study 1 Glioblastoma Treatment PotentialInvestigated the efficacy of pyridine derivatives against glioblastoma cell lines. Modifications in structure influenced cytotoxicity, with IC50 values ranging from 0.59 µM to 1.17 µM.
Case Study 2 Enzyme Interaction StudiesFocused on aminopyridines' interactions with metabolic enzymes, highlighting potential inhibitory effects similar to those expected from this compound.

Mechanism of Action

Comparison with Similar Compounds

Substituent Complexity and Bioactivity

Indan-Substituted Derivatives (e.g., A.3.32–A.3.39) :

  • Example: 2-(Difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32) .
  • Key Features : Bulky indan substituents and difluoromethyl groups enhance lipophilicity and metabolic stability. These derivatives are designed as inhibitors of mitochondrial Complex II , targeting fungal pathogens .
  • Comparison : Unlike the hydrazinecarbonyl group in the target compound, the indan and difluoromethyl groups in A.3.32 improve membrane permeability and target binding, making these derivatives more suited for agricultural or pharmaceutical antifungal applications.

Imidazopyridine-Thiazolidinone Hybrids: Example: N-(2-(3-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide . Key Features: The imidazopyridine core and thiazolidinone moiety confer anti-inflammatory or antimicrobial activity through interactions with kinases or bacterial enzymes.

Electronic and Steric Effects

Pyrazole-Substituted Derivatives :

  • Example: N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide .
  • Key Features : The pyrazole ring introduces metabolic stability and π-π stacking interactions, beneficial in drug design.
  • Comparison : Replacing the hydrazinecarbonyl group with a pyrazole reduces nucleophilic reactivity but improves pharmacokinetic properties, such as oral bioavailability.

Methylsulfanyl-Quinoline Derivatives: Example: 2-(Methylsulfanyl)-N-(quinolin-2-yl)pyridine-3-carboxamide . Key Features: The methylsulfanyl and quinoline groups enhance lipophilicity and aromatic interactions, useful in cancer or antimicrobial research.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Applications
This compound C₈H₁₀N₄O₂ 194.19 Hydrazinecarbonylmethyl -0.5 (Hydrophilic) Lab-scale synthesis scaffold
A.3.32 (Indan derivative) C₁₆H₁₆F₂N₂O 302.32 Difluoromethyl, indan 3.8 (Lipophilic) Antifungal agent
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide C₁₁H₁₄N₄O 230.26 Pyrazole 1.2 Drug candidate
2-(Methylsulfanyl)-N-(quinolin-2-yl)pyridine-3-carboxamide C₁₆H₁₃N₃OS 295.36 Methylsulfanyl, quinoline 2.9 Antimicrobial research

*LogP values estimated using computational tools (e.g., ChemAxon).

Biological Activity

N-[(Hydrazinecarbonyl)methyl]pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing data from various studies to provide a comprehensive overview of its activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydrazinecarbonyl group and a carboxamide moiety. This unique structure may contribute to its biological activity, particularly in cancer treatment and anti-inflammatory applications.

Anticancer Activity

  • Cell Line Studies : Various studies have evaluated the anticancer activity of compounds similar to this compound. For instance, derivatives with similar carboxamide structures have shown significant inhibitory effects against several cancer cell lines:
    • IC50 Values : Compounds derived from para-aminobenzoic acid exhibited IC50 values ranging from 0.2 to 5.85 µM against different human cancer cell lines, indicating strong antiproliferative properties .
    • Mechanism of Action : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest in the G1 phase, as observed in MCF-7 breast cancer cells treated with related nitrogen heterocycles .
  • Case Studies : In a study focusing on hydrazone derivatives, compounds that included hydrazinecarbonyl functionalities demonstrated promising cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis and cell cycle disruption being highlighted .

Anti-inflammatory Activity

Recent research indicates that compounds containing pyridine and hydrazine moieties can act as inhibitors of pro-inflammatory cytokines. For example, derivatives have been shown to inhibit the phosphorylation of STAT3, a key player in inflammatory responses, suggesting potential applications in treating autoimmune diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit various kinases involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Compounds induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Enhanced levels of caspase activation have been documented in treated cells, indicating a pathway towards programmed cell death.

Data Summary

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

Compound TypeTarget Cell LineIC50 (µM)Mechanism of Action
Hydrazone DerivativeMCF-70.55Apoptosis induction
Para-Aminobenzoic Acid AnalogA5494.53Cell cycle arrest
Pyridine DerivativeVarious0.2–5.85Inhibition of kinase activity
N-(Methyl-d3) Pyridazine DerivativeAutoimmunity-STAT3 inhibition

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide, and how can purity be ensured?

  • Methodology :

  • Synthesis : Multi-step organic reactions involving coupling agents (e.g., carbodiimides) to form the hydrazinecarboxamide bond. Pyridine-3-carboxylic acid derivatives are often reacted with hydrazine-containing intermediates under reflux in polar solvents (ethanol/methanol) .
  • Purification : Recrystallization (using ethanol/water mixtures) and chromatography (silica gel, eluting with ethyl acetate/hexane) are critical for isolating high-purity product. Monitor reactions via TLC and confirm purity with NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. How is the molecular structure of this compound validated experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 8.5–9.0 ppm for pyridine protons; δ 3.5–4.0 ppm for methylene groups near the hydrazine moiety) and ¹³C NMR (carbonyl peaks at ~165–170 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ion at m/z 195.1 (calculated 194.19 g/mol) .
  • Elemental Analysis : Confirm C, H, N, O content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility can be enhanced via salt formation (e.g., HCl adducts) .
  • Stability : Stable at room temperature in inert atmospheres. Degrades under prolonged UV exposure or acidic/basic conditions. Store at −20°C in amber vials for long-term use .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies are used to study this?

  • Mechanistic Studies :

  • Molecular Docking : Computational models predict binding to enzymes (e.g., MTB–DNA gyrase) with binding affinities ranging from −7.2 to −9.4 kcal/mol. Hydrazinecarbonyl groups form hydrogen bonds with active-site residues (e.g., Ala 533, Pro 566) .
  • In Vitro Assays : Test inhibition of bacterial/enzyme activity (e.g., MIC values against Mycobacterium tuberculosis). Use fluorescence polarization or SPR to quantify target affinity .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • SAR Strategies :

  • Functional Group Modifications : Replace the pyridine ring with quinoline (increased lipophilicity) or introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Bioisosteres : Substitute hydrazine with triazole to improve pharmacokinetics. Compare IC₅₀ values in cytotoxicity assays .

Q. How should researchers address contradictions in reported biological activity data?

  • Validation Steps :

  • Reproducibility : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition + cellular viability assays) .
  • Batch Analysis : Ensure compound purity (>95% by HPLC) to rule out impurities as confounding factors .

Q. What computational tools are recommended for predicting the ADME properties of this compound?

  • In Silico Methods :

  • ADME Prediction : Use SwissADME or ADMETlab to estimate logP (predicted ~1.2), BBB permeability (low), and CYP450 inhibition risk .
  • Toxicity Profiling : ProTox-II for hepatotoxicity alerts; prioritize derivatives with LD₅₀ > 500 mg/kg in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide
Reactant of Route 2
N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide

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